UDP-GlcNAc as a Substrate for Glycosyltransferases: An In-Depth Technical Guide
UDP-GlcNAc as a Substrate for Glycosyltransferases: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) is a critical activated sugar nucleotide that serves as the monosaccharide donor for two major forms of protein glycosylation: N-linked glycosylation and O-linked GlcNAcylation. These post-translational modifications are essential for a vast array of cellular processes, including protein folding and stability, cell signaling, transcription, and cell-cell interactions. The enzymes responsible for transferring the GlcNAc moiety from UDP-GlcNAc to proteins are known as glycosyltransferases. Given their central role in cellular function and their dysregulation in numerous diseases such as cancer, diabetes, and neurodegenerative disorders, UDP-GlcNAc and glycosyltransferases have emerged as key targets for therapeutic intervention. This technical guide provides a comprehensive overview of UDP-GlcNAc as a substrate for glycosyltransferases, with a focus on quantitative data, experimental protocols, and the visualization of relevant biological pathways.
The Hexosamine Biosynthetic Pathway: The Source of UDP-GlcNAc
The intracellular pool of UDP-GlcNAc is primarily maintained through the hexosamine biosynthetic pathway (HBP). This pathway integrates metabolites from glucose, amino acid, fatty acid, and nucleotide metabolism.[1] A smaller portion of glucose (2-5%) is shunted from glycolysis into the HBP. The synthesis of UDP-GlcNAc can also occur through a salvage pathway that utilizes free GlcNAc.
// Nodes for De Novo Pathway Glucose [label="Glucose", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Fructose_6_P [label="Fructose-6-P", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Glutamine [label="Glutamine", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Glutamate [label="Glutamate", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Glucosamine_6_P [label="Glucosamine-6-P", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Acetyl_CoA [label="Acetyl-CoA", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; CoA [label="CoA", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; GlcNAc_6_P [label="GlcNAc-6-P", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; GlcNAc_1_P [label="GlcNAc-1-P", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; UTP [label="UTP", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; PPi [label="PPi", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; UDP_GlcNAc [label="UDP-GlcNAc", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];
// Nodes for Salvage Pathway GlcNAc [label="GlcNAc", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
// Enzymes GFAT [label="GFAT", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; GNA1 [label="GNA1", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; PGM3 [label="PGM3/AGM1", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; UAP1 [label="UAP1/AGX1", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; NAGK [label="NAGK", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges for De Novo Pathway Glucose -> Fructose_6_P; Fructose_6_P -> Glucosamine_6_P [label="Glutamine -> Glutamate", arrowhead=none, style=dashed]; Glutamine -> GFAT [style=invis]; GFAT -> Glucosamine_6_P; Glucosamine_6_P -> GlcNAc_6_P [label="Acetyl-CoA -> CoA", arrowhead=none, style=dashed]; Acetyl_CoA -> GNA1 [style=invis]; GNA1 -> GlcNAc_6_P; GlcNAc_6_P -> GlcNAc_1_P; PGM3 -> GlcNAc_1_P; GlcNAc_1_P -> UDP_GlcNAc [label="UTP -> PPi", arrowhead=none, style=dashed]; UTP -> UAP1 [style=invis]; UAP1 -> UDP_GlcNAc;
// Edges for Salvage Pathway GlcNAc -> GlcNAc_6_P; NAGK -> GlcNAc_6_P;
// Invisible edges for alignment Fructose_6_P -> GFAT [style=invis]; Glucosamine_6_P -> GNA1 [style=invis]; GlcNAc_6_P -> PGM3 [style=invis]; GlcNAc_1_P -> UAP1 [style=invis]; GlcNAc -> NAGK [style=invis]; } caption: "The Hexosamine Biosynthetic and Salvage Pathways for UDP-GlcNAc synthesis."
Key Glycosyltransferases Utilizing UDP-GlcNAc
Two major classes of glycosyltransferases utilize UDP-GlcNAc as a donor substrate: O-GlcNAc Transferase (OGT) and N-acetylglucosaminyltransferases (MGATs).
-
O-GlcNAc Transferase (OGT): OGT is a unique and essential enzyme that catalyzes the addition of a single N-acetylglucosamine molecule to serine and threonine residues of nuclear and cytoplasmic proteins.[2] This modification, known as O-GlcNAcylation, is a dynamic regulatory process akin to phosphorylation and is involved in a wide range of cellular signaling pathways.[3]
-
N-acetylglucosaminyltransferases (MGATs): This family of enzymes is primarily located in the Golgi apparatus and is responsible for the branching of N-glycans on glycoproteins as they transit through the secretory pathway. The branching patterns created by MGATs are crucial for cell-cell recognition, receptor activation, and cell adhesion.[4]
Quantitative Data: Enzyme Kinetics and Inhibitor Potency
The following tables summarize key quantitative data for OGT and representative MGAT enzymes, providing insights into their substrate affinity and the potency of various inhibitors.
Table 1: Kinetic Parameters of Glycosyltransferases for UDP-GlcNAc
| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference(s) |
| OGT (Human) | UDP-GlcNAc | 22 ± 4 | 3.6 ± 0.3 | 2.7 x 103 | [5] |
| α-A crystallin peptide | 8.7 ± 3.8 | 3.9 ± 1.1 | 7.5 x 103 | [5] | |
| MGAT1 | UDP-GlcNAc | ~40 | - | - | [4] |
| MGAT2 | UDP-GlcNAc | - | - | - | |
| MGAT5 | UDP-GlcNAc | ~10,000 | - | - | [4] |
Table 2: IC50 Values of Inhibitors for O-GlcNAc Transferase (OGT)
| Inhibitor | IC50 (µM) | Assay Conditions | Reference(s) |
| OSMI-1 | 2.7 | Coupled enzyme assay | [6] |
| UDP-5S-GlcNAc | 78.8 | Coupled enzyme assay | [6] |
| 11.1 | Radiometric capture assay | [6] | |
| L01 | 22 | UDP-Glo assay | [7] |
| ST045849 | - | Proliferation inhibition | [8] |
| Peptide Inhibitor (RBL-2 derived) | 385 | UDP-Glo assay | [7] |
| Bisubstrate Inhibitor (RBL-2 peptide + Uridine) | 117 | UDP-Glo assay | [7] |
Signaling Pathways Regulated by UDP-GlcNAc-Dependent Glycosylation
1. Insulin Signaling Pathway:
O-GlcNAcylation plays a crucial role in regulating insulin signaling, often acting as a negative feedback mechanism.[3] Increased flux through the HBP, leading to elevated UDP-GlcNAc levels, can dampen the insulin response and contribute to insulin resistance.[9] Key components of the insulin signaling cascade, including the insulin receptor substrate (IRS), PI3K, and Akt, are known to be O-GlcNAcylated.[3][10]
// Nodes Insulin [label="Insulin", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; IR [label="Insulin Receptor (IR)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; IRS [label="IRS", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; GLUT4 [label="GLUT4 Translocation\n(Glucose Uptake)", shape=ellipse, fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; OGT [label="OGT", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; UDP_GlcNAc [label="UDP-GlcNAc", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];
// Edges Insulin -> IR [color="#34A853"]; IR -> IRS [label="P", color="#34A853"]; IRS -> PI3K [color="#34A853"]; PI3K -> PIP3 [label="PIP2", style=dashed, color="#34A853"]; PIP3 -> PDK1 [color="#34A853"]; PDK1 -> Akt [label="P", color="#34A853"]; Akt -> GLUT4 [color="#34A853"];
// O-GlcNAcylation regulation UDP_GlcNAc -> OGT [style=dashed, color="#EA4335"]; OGT -> IRS [label="O-GlcNAc", color="#EA4335", style=dashed, arrowhead=tee]; OGT -> PI3K [label="O-GlcNAc", color="#EA4335", style=dashed, arrowhead=tee]; OGT -> Akt [label="O-GlcNAc", color="#EA4335", style=dashed, arrowhead=tee]; } caption: "O-GlcNAcylation negatively regulates key nodes in the insulin signaling pathway."
2. Receptor Tyrosine Kinase (RTK) Signaling:
N-glycosylation is essential for the proper folding, trafficking, and function of many receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR).[11][12] The branching of N-glycans, controlled by MGATs, can modulate ligand binding, receptor dimerization, and downstream signaling.[13][14][15] Alterations in N-glycan branching are frequently observed in cancer and can contribute to aberrant RTK signaling.[15]
// Nodes Ligand [label="Ligand\n(e.g., EGF)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; RTK_unbranched [label="RTK\n(Simple N-glycans)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; RTK_branched [label="RTK\n(Complex/Branched N-glycans)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Dimerization_low [label="Reduced Dimerization\n& Signaling", shape=ellipse, fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Dimerization_high [label="Enhanced Dimerization\n& Signaling", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; MGATs [label="MGATs", shape=ellipse, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; UDP_GlcNAc [label="UDP-GlcNAc", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];
// Edges UDP_GlcNAc -> MGATs [style=dashed, color="#34A853"]; MGATs -> RTK_branched [label="N-glycan\nbranching", color="#34A853"]; Ligand -> RTK_unbranched [color="#202124"]; Ligand -> RTK_branched [color="#202124"]; RTK_unbranched -> Dimerization_low [color="#202124"]; RTK_branched -> Dimerization_high [color="#202124"]; } caption: "N-glycan branching by MGATs can enhance RTK dimerization and signaling."
UDP-GlcNAc and Glycosyltransferases in Drug Development
The critical roles of O-GlcNAcylation and N-glycosylation in pathophysiology have made the enzymes that catalyze these modifications attractive targets for drug discovery.
-
OGT Inhibitors in Cancer: Elevated OGT expression and O-GlcNAcylation are features of many cancers and are associated with increased proliferation, invasion, and therapeutic resistance.[8][16] OGT inhibitors, such as OSMI-1, have been shown to reduce cancer cell growth and enhance the efficacy of conventional chemotherapies.[17][18] The mechanism of action often involves the downregulation of oncogenic transcription factors like c-MYC and the reprogramming of cancer cell metabolism.[8] By blocking OGT, these inhibitors decrease the O-GlcNAcylation of proteins involved in cancer progression, thereby impeding tumor growth.[2]
-
Targeting N-Glycosylation in Cancer: Aberrant N-glycan branching on RTKs and other cell surface proteins is a hallmark of cancer. This has led to the exploration of strategies to inhibit MGATs or other enzymes in the N-glycosylation pathway. Such interventions aim to remodel the cancer cell surface glycome, thereby attenuating pro-tumorigenic signaling and potentially increasing immunogenicity.
Experimental Protocols
1. Quantification of Cellular UDP-GlcNAc (Enzymatic Microplate Assay)
This protocol is adapted from Sunden et al. (2023) and provides a method for the enzymatic quantification of UDP-GlcNAc from cell or tissue extracts.[19][20][21][22]
Materials:
-
MaxiSorp high-protein binding 384-well microplate (black)
-
O-GlcNAc-acceptor peptide-BSA complex
-
Recombinant human OGT
-
Alkaline phosphatase
-
UDP-GlcNAc standard
-
RL2 mouse monoclonal antibody (anti-O-GlcNAc)
-
HRP-conjugated anti-mouse IgG
-
Amplex UltraRed reagent
-
Metabolite extraction buffer (e.g., 80% methanol)
Procedure:
-
Metabolite Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Add ice-cold extraction buffer and incubate on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing polar metabolites.
-
Dry the supernatant (e.g., using a vacuum concentrator).
-
Resuspend the dried metabolites in an appropriate assay buffer.
-
-
Plate Coating:
-
Coat the wells of the 384-well plate with the O-GlcNAc-acceptor peptide-BSA complex overnight at 4°C.
-
Wash the wells with wash buffer (e.g., TBS with 0.1% Tween-20).
-
-
O-GlcNAcylation Reaction:
-
Prepare a UDP-GlcNAc standard curve.
-
Prepare an assay reagent mix containing recombinant OGT, alkaline phosphatase, and BSA in a suitable buffer.
-
Add the assay reagent mix to the wells.
-
Add the resuspended cell extracts and UDP-GlcNAc standards to the wells.
-
Incubate to allow the enzymatic reaction to proceed.
-
-
Immunodetection:
-
Wash the wells.
-
Add the primary antibody (RL2) and incubate.
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the wells.
-
-
Signal Development and Reading:
-
Add the Amplex UltraRed substrate and incubate in the dark.
-
Read the fluorescence on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the UDP-GlcNAc standards.
-
Calculate the UDP-GlcNAc concentration in the samples based on the standard curve.
-
// Nodes Start [label="Start:\nCell/Tissue Sample", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Metabolite Extraction\n(e.g., 80% Methanol)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Reaction [label="In-well O-GlcNAcylation\n(OGT, AP, Acceptor Peptide)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Primary_Ab [label="Primary Antibody Incubation\n(anti-O-GlcNAc, RL2)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Secondary_Ab [label="Secondary Antibody Incubation\n(HRP-conjugated)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Detection [label="Signal Development\n(Amplex UltraRed)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Readout [label="Fluorescence Reading", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Analysis [label="Data Analysis:\nQuantify UDP-GlcNAc", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Extraction; Extraction -> Reaction; Reaction -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Readout; Readout -> Analysis; } caption: "A step-by-step workflow for the enzymatic quantification of UDP-GlcNAc."
2. Glycosyltransferase Activity Assay (UDP-Glo™ Assay)
This protocol is based on the Promega UDP-Glo™ Glycosyltransferase Assay, a bioluminescent assay that measures the amount of UDP produced during a glycosyltransferase reaction.[23][24][25][26][27]
Materials:
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
Purified glycosyltransferase (e.g., OGT, MGAT)
-
Acceptor substrate (peptide or glycoprotein)
-
White, opaque multiwell plates
-
Luminometer
Procedure:
-
Glycosyltransferase Reaction Setup:
-
In a multiwell plate, set up the glycosyltransferase reaction containing the purified enzyme, acceptor substrate, and UDP-GlcNAc in the appropriate reaction buffer.
-
Include control reactions (e.g., no enzyme, no acceptor).
-
If screening for inhibitors, include varying concentrations of the test compounds.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
-
UDP Detection:
-
Allow the plate and the UDP Detection Reagent to equilibrate to room temperature.
-
Add an equal volume of the UDP Detection Reagent to each well of the reaction plate.
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 60 minutes to allow the luminescent signal to stabilize.
-
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The amount of light generated is proportional to the amount of UDP produced, which reflects the glycosyltransferase activity.
-
For inhibitor screening, calculate the percent inhibition and determine the IC50 value.
-
// Nodes Start [label="Start:\nSet up Glycosyltransferase Reaction\n(Enzyme, Substrates, +/- Inhibitor)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubate at Optimal Temperature", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Add_Reagent [label="Add UDP Detection Reagent", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Incubate_RT [label="Incubate at Room Temperature (60 min)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Readout [label="Measure Luminescence", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Analysis [label="Data Analysis:\nDetermine Enzyme Activity / Inhibition", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Incubation; Incubation -> Add_Reagent; Add_Reagent -> Incubate_RT; Incubate_RT -> Readout; Readout -> Analysis; } caption: "A streamlined workflow for the UDP-Glo glycosyltransferase activity assay."
3. In Vitro OGT Activity Assay (Radiolabeled)
This protocol describes a classic method for measuring OGT activity using a radiolabeled UDP-GlcNAc donor and a peptide acceptor.[28][29][30][31]
Materials:
-
Purified OGT
-
Synthetic peptide substrate (e.g., CKII-derived peptide)
-
UDP-[3H]GlcNAc or UDP-[14C]GlcNAc
-
Reaction buffer (e.g., sodium cacodylate, MnCl2)
-
Stop solution (e.g., formic acid)
-
Separation matrix (e.g., SP-Sephadex or C18 cartridge)
-
Scintillation counter and scintillation fluid
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the reaction buffer, peptide substrate, radiolabeled UDP-GlcNAc, and purified OGT.
-
Incubate at the optimal temperature for the desired time.
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding the stop solution.
-
Separate the radiolabeled peptide from the unincorporated radiolabeled UDP-GlcNAc using an SP-Sephadex column or a C18 cartridge.
-
-
Quantification:
-
Elute the labeled peptide.
-
Add the eluate to scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of incorporated radioactivity is proportional to the OGT activity.
-
Calculate the specific activity of the enzyme (e.g., in pmol/min/mg).
-
Conclusion
UDP-GlcNAc is a central player in cellular physiology, serving as the essential building block for N- and O-linked glycosylation. The glycosyltransferases that utilize this sugar nucleotide, particularly OGT and the MGAT family, are critical regulators of a multitude of cellular processes. The dysregulation of UDP-GlcNAc metabolism and glycosyltransferase activity is a common feature in many diseases, highlighting their importance as therapeutic targets. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further unravel the complexities of glycosylation and harness its therapeutic potential.
References
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- 7. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Frontiers | O-GlcNAcylation: A Sweet Hub in the Regulation of Glucose Metabolism in Health and Disease [frontiersin.org]
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- 19. DSpace [helda.helsinki.fi]
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- 21. Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
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- 25. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]
- 26. UDP-Glo™ Glycosyltransferase Assay [promega.jp]
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- 28. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
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